molecular formula C9H18ClN3O B2512264 1-(Pyrrolidin-1-ylcarbonyl)piperazine hydrochloride CAS No. 1172232-02-8

1-(Pyrrolidin-1-ylcarbonyl)piperazine hydrochloride

Cat. No. B2512264
CAS RN: 1172232-02-8
M. Wt: 219.71
InChI Key: VMABBZQNUMMGEB-UHFFFAOYSA-N
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Description

The compound "1-(Pyrrolidin-1-ylcarbonyl)piperazine hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various derivatives of piperazine and pyrrolidine, which are relevant to the compound . Piperazine and pyrrolidine derivatives are significant in medicinal chemistry due to their pharmacological properties, including antiarrhythmic, hypotensive, and adrenolytic activities .

Synthesis Analysis

The synthesis of piperazine and pyrrolidine derivatives is a topic of interest in several studies. For instance, novel arylpiperazines bearing a pyrrolidin-2-one fragment were synthesized and evaluated for their pharmacological activities . Another study describes the synthesis of N-substituted pyrrolidine-2-one containing piperazine derivatives using the Ugi reaction followed by treatment with N-alkylpiperazines . Additionally, a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was established, which is a Rho kinase inhibitor . These studies highlight the diverse synthetic routes and methodologies employed to create piperazine and pyrrolidine derivatives with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their pharmacological effects. The structure of an anti-arrhythmic and hypotensive agent, a derivative of pyrrolidin-2-one, was determined using X-ray crystallography, revealing the importance of the aminoalcohol chain believed to be a pharmacophore . Another study conducted a DFT study, hirshfeld surface analysis, and vibrational analysis of a nitrogenous compound containing piperazine and pyridine moieties . These analyses provide insights into the molecular geometry and electronic properties that may influence the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives often include acylation, deprotection, salt formation, and the Ugi reaction . The hydrolytic kinetic resolution (HKR) was used to synthesize enantiomers of a compound with a piperazine moiety, demonstrating the importance of stereochemistry in the biological activity of these molecules . The chemical reactions are carefully designed to introduce specific functional groups that are critical for the desired pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine and pyrrolidine derivatives are closely related to their pharmacological profiles. For example, the presence of a piperazine ring and a hydroxy group in the propyl chain are critical for the affinity of the compounds to adrenoceptors . The introduction of various substituents such as fluorine, methyl, or hydroxyl groups can significantly affect the systolic and diastolic pressure in normotensive anesthetized rats . The physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, were also studied to understand the interaction of these compounds with biological targets .

Scientific Research Applications

Synthesis and Antiarrhythmic, Antihypertensive Activities

Research has demonstrated the synthesis of novel derivatives containing pyrrolidine and piperazine structures, investigating their antiarrhythmic, antihypertensive, and alpha-adrenolytic activities. These derivatives have shown promising results in various pharmacological evaluations, suggesting potential therapeutic applications in treating cardiovascular diseases and hypertension.

  • Antiarrhythmic and Hypotensive Effects : A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were synthesized, displaying significant antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, highlighting the importance of the 1-phenylpiperazine moiety for their pharmacological action (Malawska et al., 2002).

  • Antimalarial Activity : Derivatives of piperazine and pyrrolidine have been synthesized and evaluated for their inhibitory activity against Plasmodium falciparum, demonstrating the potential for antimalarial applications. The presence of specific substituents, such as a hydroxyl group and a fluor, was crucial for antiplasmodial activity (Mendoza et al., 2011).

  • Anticonvulsant Activity : New 1,3-substituted pyrrolidine-2,5-dione derivatives were explored for their potential as anticonvulsant agents. Initial pharmacological screening in mice showed promising results, suggesting these compounds could serve as effective treatments for epilepsy (Rybka et al., 2017).

Pharmacokinetics and Metabolism Studies

  • Metabolism and Excretion : The disposition of a dipeptidyl peptidase IV inhibitor, featuring a difluoropyrrolidin-piperazine structure, was examined in rats, dogs, and humans, providing insights into its pharmacokinetics and metabolism. This research is crucial for understanding the drug's behavior in the body and optimizing its therapeutic efficacy (Sharma et al., 2012).

Synthesis Methods

  • Synthesis Processes : Innovative synthetic processes for creating derivatives with pyrrolidine and piperazine components have been developed. These processes are essential for producing novel compounds with potential therapeutic applications, including Rho kinase inhibitors for treating central nervous system disorders (Wei et al., 2016).

properties

IUPAC Name

piperazin-1-yl(pyrrolidin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.ClH/c13-9(11-5-1-2-6-11)12-7-3-10-4-8-12;/h10H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMABBZQNUMMGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-1-ylcarbonyl)piperazine hydrochloride

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